molecular formula C10H11ClO2 B13088530 2-(2-Chloro-4-methylphenyl)propanoic acid

2-(2-Chloro-4-methylphenyl)propanoic acid

Cat. No.: B13088530
M. Wt: 198.64 g/mol
InChI Key: AWUIMEKCVLKZGI-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H11ClO2. It is a monocarboxylic acid that features a 2-chloro-4-methylphenyl group attached to a propanoic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-4-methylphenyl)propanoic acid typically involves a Friedel-Crafts reaction. This reaction is carried out between ethyl 2-chloropropionate and 2-chloro-4-methylbenzene in the presence of anhydrous aluminum chloride as a catalyst. The intermediate product, ethyl 2-(2-chloro-4-methylphenyl)propionate, is then hydrolyzed to yield the final product .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The use of anhydrous aluminum chloride as a catalyst is preferred due to its cost-effectiveness and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chloro-4-methylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products:

Scientific Research Applications

2-(2-Chloro-4-methylphenyl)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it exhibits inhibitory activity against certain enzymes, particularly aminopeptidases. These enzymes are responsible for cleaving peptide bonds at the N-terminus of proteins. By inhibiting these enzymes, the compound can modulate protein function and potentially serve as a therapeutic agent.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

2-(2-chloro-4-methylphenyl)propanoic acid

InChI

InChI=1S/C10H11ClO2/c1-6-3-4-8(9(11)5-6)7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)

InChI Key

AWUIMEKCVLKZGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C(=O)O)Cl

Origin of Product

United States

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